molecular formula C22H26N2O2 B4013115 N-(2-benzoyl-4-methylphenyl)-2-(1-piperidinyl)propanamide

N-(2-benzoyl-4-methylphenyl)-2-(1-piperidinyl)propanamide

Cat. No. B4013115
M. Wt: 350.5 g/mol
InChI Key: DWXPGCCIRBUDOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-benzoyl-4-methylphenyl)-2-(1-piperidinyl)propanamide involves multiple steps, starting from basic piperidine scaffolds and incorporating various functional groups to enhance the compound's activity. A notable example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where introducing a bulky moiety at the para position of benzamide significantly increased anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure plays a crucial role in determining the compound's interaction with biological targets. For example, the crystal structures of related compounds reveal how substitutions influence molecular configuration and, consequently, activity. The structural characterization of compounds with similar backbones, such as fentanyl analogues, through techniques like X-ray crystallography and NMR spectroscopy, provides insights into the steric and electronic factors that govern their pharmacological profiles (Jimeno et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of N-(2-benzoyl-4-methylphenyl)-2-(1-piperidinyl)propanamide derivatives encompasses a range of reactions, including acylation, amidation, and sulfonation, which modify the compound's chemical properties and biological activity. These reactions are pivotal in synthesizing analogs with enhanced or targeted therapeutic properties, as demonstrated in studies on antimicrobial activity and enzyme inhibition (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are critical for the compound's formulation and bioavailability. The crystal structure analysis of related compounds provides valuable information on the intermolecular interactions and stability of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential as a therapeutic agent. Studies on the synthesis and biological evaluation of analogs highlight the importance of the chemical structure in determining the compound's pharmacological activity and specificity (Rehman et al., 2018).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-piperidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16-11-12-20(19(15-16)21(25)18-9-5-3-6-10-18)23-22(26)17(2)24-13-7-4-8-14-24/h3,5-6,9-12,15,17H,4,7-8,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXPGCCIRBUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N2CCCCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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